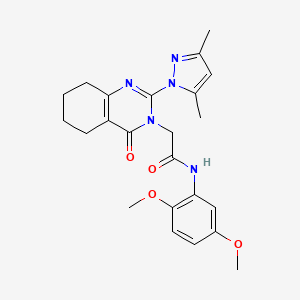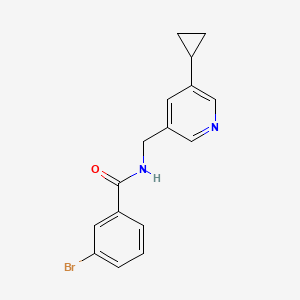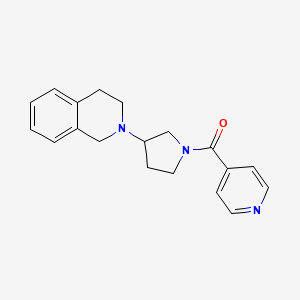
3-(3-Aminopropoxy)propan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3-Aminopropoxy)propan-1-ol;hydrochloride” is a chemical compound with the CAS Number: 2361636-36-2 . It has a molecular weight of 169.65 . It is used for modifying proteins or surfaces such as beads, nanoparticles, and self-assembled monolayers .
Molecular Structure Analysis
The IUPAC name of this compound is 3-(3-aminopropoxy)propan-1-ol hydrochloride . The InChI code is 1S/C6H15NO2.ClH/c7-3-1-5-9-6-2-4-8;/h8H,1-7H2;1H .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Applications De Recherche Scientifique
Chitosan and Its Derivatives
Chitosan, a biopolymer derived from chitin, showcases a wide array of applications due to its unique chemical structure that includes reactive hydroxyl and amino groups. Its applications span from antimicrobial systems, drug delivery, to biocompatible materials. Notably, chitosan's antimicrobial potential has been critically reviewed, emphasizing its utility in food and pharmaceutical formulations. This suggests that compounds with similar functional groups, such as "3-(3-Aminopropoxy)propan-1-ol hydrochloride," could potentially share comparable applications in antimicrobial and biocompatible systems (Raafat & Sahl, 2009).
Hydroxyproline Analysis
The determination and analysis of hydroxyproline, a component of the collagen triple helix, highlight the significance of hydroxy and amino functional groups in biochemical assays and the development of analytical techniques. This underscores the potential of "3-(3-Aminopropoxy)propan-1-ol hydrochloride" in analytical chemistry, particularly in the modification and improvement of analytical methods for biological compounds (Stegemann & Stalder, 1967).
Phosphonic Acid Applications
Phosphonic acid and its derivatives are utilized across a spectrum of applications, including drug development, material science, and as ligands in coordination chemistry. This diversity underscores the potential versatility of "3-(3-Aminopropoxy)propan-1-ol hydrochloride" in various scientific fields, suggesting it could serve as a precursor or component in the synthesis of complex molecules or materials with specific biological or chemical properties (Sevrain et al., 2017).
Carbohydrate Polymers in Corrosion Inhibition
Carbohydrate polymers, such as chitosan, have been extensively reviewed for their application in corrosion inhibition, highlighting the role of organic compounds with functional groups in protecting metal substrates. This suggests the potential of "3-(3-Aminopropoxy)propan-1-ol hydrochloride" in similar applications, where its chemical functionality could be harnessed in material science and engineering to prevent corrosion and enhance the longevity of metal-based structures (Umoren & Eduok, 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-(3-aminopropoxy)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c7-3-1-5-9-6-2-4-8;/h8H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPKHXOVVWOSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropoxy)propan-1-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(5-chloro-2-methoxyphenyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2682539.png)
![3-[(5-Methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2682540.png)




![(Z)-ethyl 2-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2682547.png)


![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide](/img/structure/B2682555.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2682558.png)
![3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propan-1-amine](/img/structure/B2682562.png)